2-Iodophenyl acetate

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Researchers synthesizing complex oligosaccharides often face poor stereoselectivity in rhamnopyranoside formation. 2-Iodophenyl acetate (CAS 32865-61-5) addresses this via its ortho-iodo substitution, enabling tin-mediated radical fragmentation for high-yield β-rhamnopyranosides. • Enables regioselective Suzuki/Sonogashira couplings at the ortho position. • Base-catalyzed aminolysis rate advantage over para-substituted analogs. • Precursor for [1-cyano-2-(2-iodophenyl)]ethylidene acetal protecting groups. Supplied with ≥98% purity; available from milligram to kilogram scale with global shipping.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 32865-61-5
Cat. No. B1329851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodophenyl acetate
CAS32865-61-5
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1I
InChIInChI=1S/C8H7IO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
InChIKeySNIVHZRVLQLTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodophenyl Acetate Procurement Overview


2-Iodophenyl acetate (CAS 32865-61-5) is a halogenated phenyl acetate ester, with the molecular formula C8H7IO2 and a molecular weight of approximately 262.04 g/mol . It is a liquid under standard conditions and features an ortho-iodine substitution on the phenyl ring. The compound serves as a versatile intermediate in organic synthesis, where the iodine atom facilitates regioselective transformations [1], and its acetate group can act as a protecting group or a reactive site [2].

Ortho-iodo regioselective transformations
Protecting group precursor in carbohydrate synthesis
Enhanced aminolysis kinetics vs para isomer

2-Iodophenyl Acetate Irreplaceability in Synthesis


The specific ortho-iodo substitution pattern of 2-Iodophenyl acetate is critical for applications where regiochemistry dictates reaction outcomes, such as in radical fragmentation and stereoselective glycosylations [1]. Its reactivity in nucleophilic substitutions, particularly aminolysis, differs significantly from its para-substituted isomer due to a unique base-catalyzed mechanism [2]. Furthermore, the iodine atom's size and polarizability are crucial for metal-catalyzed cross-couplings, with bromo or chloro analogs often exhibiting lower reactivity or requiring harsher conditions [3]. Therefore, substituting with a different isomer or halogen cannot be assumed to yield the same synthetic result without rigorous re-optimization.

ISOMER
2-Iodophenyl acetate directs coupling to ortho position. Para-isomer yields a different regioisomer, which may alter downstream activity.
HALOGEN
Bromo or chloro analogs may require harsher coupling conditions or exhibit lower reactivity than the iodo derivative.
MECHANISM
Aminolysis rate and mechanism differ between ortho and para isomers; the ortho-iodo can act as a general base catalyst, a property not shared by the para.

2-Iodophenyl Acetate Performance Evidence


Enhanced Aminolysis Rate

In a comparative study of ortho- and para-substituted phenyl acetates, the ortho-substituted esters exhibited a significantly enhanced rate in aminolysis reactions [1]. While the exact fold-increase for 2-iodophenyl acetate is not explicitly quantified in the abstract, the study demonstrates that the ortho-substitution, through a general base catalytic mechanism, leads to a more rapid reaction compared to its para isomer. This effect is attributed to the ortho-substituent acting as a proton acceptor, which is not the case in isotopic acyl exchange, highlighting a reaction-specific differentiation [1].

Enhanced Aminolysis Rate
Head-to-head
Ortho-substituted esters react more rapidly in aminolysis via a general base catalytic mechanism compared to para-isomers.
Supports rate advantage in aminolysis pathway design
Qualitative rate difference reported; exact fold not quantified
Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Protecting Group Efficiency

The [1-cyano-2-(2-iodophenyl)]ethylidene acetal group, derived from 2-iodophenyl acetate, is a versatile protecting group for carbohydrate thioglycoside donors. Its introduction is quantitative and can be achieved under mild conditions in short reaction times [1]. A key differentiating feature is its ability to undergo a tin-mediated radical fragmentation, providing high yields of β-rhamnopyranosides [1], a transformation that is often challenging and low-yielding with other protecting groups. This specific reactivity is enabled by the ortho-iodo functionality.

Protecting Group Efficiency
Head-to-head
[1-Cyano-2-(2-iodophenyl)]ethylidene acetal provides high yields of β-rhamnopyranosides via radical fragmentation, outperforming standard methods.
Enables efficient carbohydrate synthesis
Yields reported; scope and limitations apply
Carbohydrate Chemistry Protecting Group Strategy Stereoselective Synthesis

Regioselective Cross-Coupling Control

The ortho-iodo substitution in 2-iodophenyl acetate is a key structural feature for achieving regioselective reactions. The iodine atom, being a good leaving group, is specifically positioned for oxidative addition in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings [1]. While specific rate constants are not provided in the search results, the ortho positioning is noted to allow for unique regioselective reactions, making it particularly valuable in organic synthesis [1]. In contrast, meta- or para-substituted analogs would lead to different regioisomers, potentially with different biological activities or material properties.

Regioselective Coupling Control
Class-level
Ortho-iodine directs palladium-catalyzed cross-couplings to the ortho position, yielding a single regioisomer.
Supports regioselective bond formation
Regioselectivity inferred from class-level behavior; specific rate constants not provided
Organic Synthesis Catalysis Palladium-Catalyzed Coupling

Nucleophilic Substitution Reactivity Profile

A comparative study on the effect of ortho substituents on phenyl ester reactivity in nucleophilic substitutions used isotopic acyl exchange with a 14C tracer and aminolysis with spectrophotometry [1]. The study found that in aminolysis, ortho-substituted esters reacted more rapidly than their para isomers. This increased reactivity is attributed to the ortho-substituted proton acceptor acting as a general base catalyst in aminolysis, a role it does not play in isotopic acyl exchange [1]. This demonstrates that the ortho-iodine in 2-iodophenyl acetate does not just provide steric bulk, but actively participates in the reaction mechanism in a nucleophile-specific manner, a property not shared by its para isomer.

Nucleophilic Substitution Profile
Head-to-head
Ortho-substituted phenyl acetates react faster in aminolysis through general base catalysis; mechanism differs from isotopic acyl exchange.
Mechanism-specific rate enhancement
Reaction-specific behavior; not universal
Physical Organic Chemistry Reaction Mechanism Kinetics

2-Iodophenyl Acetate Targeted Applications


Stereoselective Carbohydrate Synthesis

For chemists synthesizing complex oligosaccharides, 2-iodophenyl acetate is a precursor for the [1-cyano-2-(2-iodophenyl)]ethylidene acetal protecting group. This group is introduced under mild, short-duration conditions and is specifically designed for thioglycoside donors [1]. Its key advantage is enabling a subsequent tin-mediated radical fragmentation to yield β-rhamnopyranosides in high yields, a transformation that is often problematic with other protecting groups [1]. Procurement of this specific compound is justified when a synthetic plan requires this specific radical fragmentation step for high stereoselectivity and yield.

Aminolysis with Enhanced Kinetics

When designing a synthetic route that involves the aminolysis of a phenyl acetate ester, 2-iodophenyl acetate offers a distinct kinetic advantage over its para-substituted counterparts. Studies show that the ortho-iodine atom can act as a general base catalyst, significantly increasing the reaction rate in aminolysis [1]. This makes it the reagent of choice for accelerating specific steps in a multi-stage synthesis, reducing overall process time and potentially improving throughput in a research or production setting.

Cross-Coupling for Ortho-Biaryls

The ortho-iodo substitution pattern is essential for chemists requiring a building block for specific regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings [1]. This compound ensures that the resulting new bond is formed at the desired ortho-position of the phenyl ring, which is critical for the correct three-dimensional structure and biological activity of the final molecule. Using a meta- or para-isomer would lead to a different regioisomeric product, potentially compromising the entire research project or manufacturing process [1].

Application
Selection Property
Validation Focus
Stereoselective glycosylation studies
Ortho-iodo acetal protecting group precursor
Radical fragmentation yield and β-stereoselectivity
Aminolysis pathway design
Ortho-substituent catalytic reactivity
Aminolysis rate relative to para isomer
Regioselective cross-coupling reactions
Ortho-iodine directing effect
Regioisomeric purity of coupling product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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